molecular formula C11H15BrO B1275796 Benzyl 4-bromobutyl ether CAS No. 60789-54-0

Benzyl 4-bromobutyl ether

Cat. No.: B1275796
CAS No.: 60789-54-0
M. Wt: 243.14 g/mol
InChI Key: ZQRVGYAMRJVUAK-UHFFFAOYSA-N
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Description

Benzyl 4-bromobutyl ether: is an organic compound with the molecular formula C11H15BrO . It is a colorless to brown liquid that is primarily used in organic synthesis. The compound is known for its role in the synthesis of monodisperse oligo(tetrahydrofuran), a supramolecular network structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 4-bromobutyl ether can be synthesized through the reaction of benzyl alcohol with 4-bromobutyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often include the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-bromobutyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Major Products Formed:

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and ketones.

    Reduction: Products include alkanes.

Scientific Research Applications

Chemistry: Benzyl 4-bromobutyl ether is used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals. It is particularly valuable in the preparation of monodisperse oligo(tetrahydrofuran), which is used in the study of supramolecular chemistry .

Biology and Medicine: In biological research, this compound is used to modify biomolecules, enabling the study of protein-ligand interactions and enzyme mechanisms. It is also used in the synthesis of bioactive molecules with potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block for the synthesis of complex molecules used in various applications .

Mechanism of Action

The mechanism of action of benzyl 4-bromobutyl ether primarily involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .

Comparison with Similar Compounds

  • Benzyl 2-bromoethyl ether
  • Benzyl 3-bromopropyl ether
  • 4-Bromobenzyl methyl ether

Comparison: Benzyl 4-bromobutyl ether is unique due to its four-carbon chain, which provides greater flexibility and reactivity compared to shorter-chain analogs like benzyl 2-bromoethyl ether and benzyl 3-bromopropyl ether. This increased chain length allows for more diverse chemical transformations and applications .

Properties

IUPAC Name

4-bromobutoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRVGYAMRJVUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403129
Record name Benzyl 4-bromobutyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60789-54-0
Record name Benzyl 4-bromobutyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 4-Bromobutyl Ether
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Synthesis routes and methods I

Procedure details

60% Sodium hydride (1.2 g) was suspended in tetrahydrofuran (30 ml), and benzyl alcohol (3.0 g) was added under ice-cooling with stirring. The mixture was stirred at room temperature for 30 min, and again ice-cooled. 1,4-Dibromobutane (6.0 g) was added and the mixture was stirred for 3 hr. Water was added to the reaction mixture and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried and the solvent was evaporated under reduced pressure to give 3.8 g of 4-benzyloxybutyl bromide.
Quantity
1.2 g
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reactant
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3 g
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reactant
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6 g
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reactant
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0 (± 1) mol
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reactant
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Quantity
30 mL
Type
solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a warm mixture of sodium hydroxide (240 g, 6 mol) in 260 mL water there is added benzylalcohol (174 g, 1.61 mol), 1,4-dibromobutane (624 g, 2.88 mol), 10 g aliquat 336, and 150 mL toluene with good stirring. The temperature of the reaction mixture rises slowly to about 60° C. and is kept below this temperature by slight cooling. When the temperature of the mixture drops the cooling bath is removed and the reaction mixture is stirred for an additional hour, then poured in 500 mL water. The product is extracted with 750 mL toluene and the organic layer is washed with 3×500 mL water, then dried, evaporated and purified by bulb-to-bulb distillation at 0,2 mmHg. This gives first 1,4-dibromobutane, then an intermediate fraction and then the product. After redistillation of the intermediate fraction there is obtained a total of 260 g of the product (1.07 mol, 66% yield, probably contaminated with some 1,4-dibenzyloxycompound) with bp 130° C. (0.2 mmHg). The product is used as such in the next step. 1H-NMR (CCl4): δ 1.4-2.1 (m, 4H), 3.3 (2t, 4H), 4.3 (s, 2II), 7.2 (s, 5H).
Quantity
240 g
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reactant
Reaction Step One
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Quantity
260 mL
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solvent
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174 g
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reactant
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624 g
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reactant
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150 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
catalyst
Reaction Step Two
Yield
66%

Synthesis routes and methods IV

Procedure details

239 g of tetrabromomethane is added in portions to the solution of 105 g of 4-benzyloxy-butan-1-ol and 191 g of triphenylphosphine in 1 l of methylene chloride that is cooled to −15° C., and after the addition has been completed, it is stirred for 1 hour at 0° C. After the reaction mixture was concentrated by evaporation in a vacuum, the purification by chromatography on silica gel is carried out with a hexane-ethyl acetate gradient. 133 g of 4-benzyloxy-1-bromo-butane is obtained as an oil.
Quantity
239 g
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reactant
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105 g
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reactant
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191 g
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reactant
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1 L
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solvent
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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